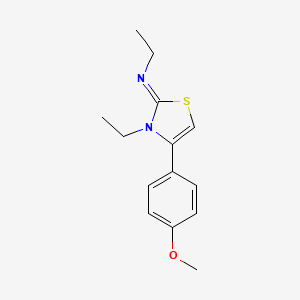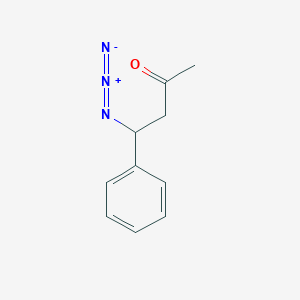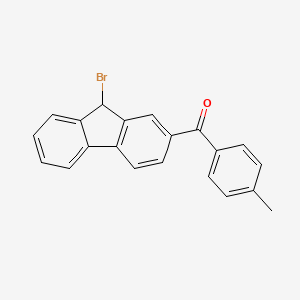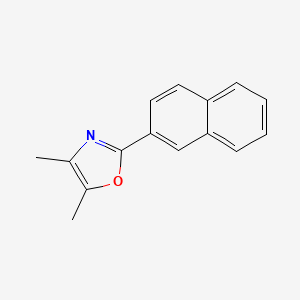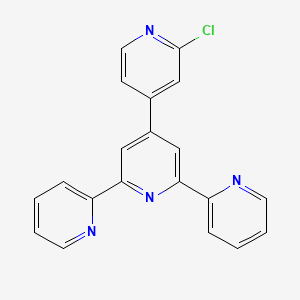![molecular formula C20H24O2Si B14196375 Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane CAS No. 873695-32-0](/img/structure/B14196375.png)
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is a chemical compound with the molecular formula C20H24O2Si It is characterized by the presence of two oxirane (epoxy) groups attached to a phenyl ring, which is further connected to a silicon atom through a dimethyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane typically involves the reaction of 4-(oxiran-2-ylmethyl)phenyl derivatives with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane rings under mild conditions.
Major Products
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Substituted phenyl derivatives are obtained.
Wissenschaftliche Forschungsanwendungen
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of various functionalized derivatives. The silicon atom in the compound can also participate in forming stable siloxane bonds, contributing to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but contains a bisphenol A core instead of a silicon atom.
Bisphenol F diglycidyl ether: Contains a bisphenol F core and is used in similar applications.
Uniqueness
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is unique due to the presence of a silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to hydrolysis compared to its carbon-based counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
873695-32-0 |
|---|---|
Molekularformel |
C20H24O2Si |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
dimethyl-bis[4-(oxiran-2-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C20H24O2Si/c1-23(2,19-7-3-15(4-8-19)11-17-13-21-17)20-9-5-16(6-10-20)12-18-14-22-18/h3-10,17-18H,11-14H2,1-2H3 |
InChI-Schlüssel |
FMTOACCIKMIGEL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)CC2CO2)C3=CC=C(C=C3)CC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


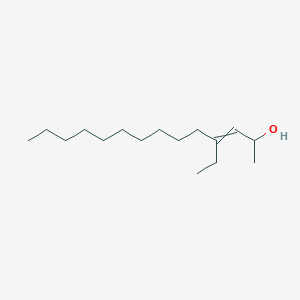
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)

![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)

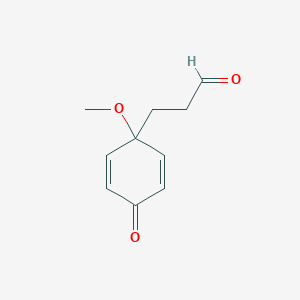
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)

![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
